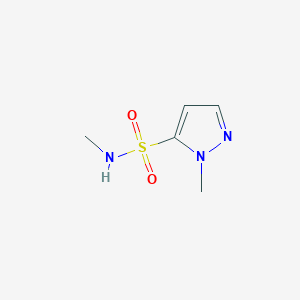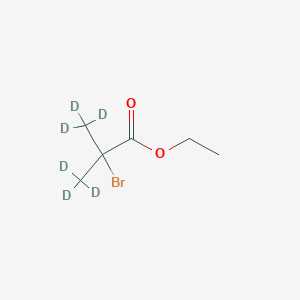![molecular formula C9H10ClN3O2 B1436377 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride CAS No. 2189434-98-6](/img/structure/B1436377.png)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride (5,7-DMPH) is an organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidine carboxylic acid derivatives. It is a white crystalline solid with a molecular weight of 229.71 g/mol and a melting point of 178-180°C. 5,7-DMPH has been widely used in scientific research due to its unique properties, such as its ability to act as an inhibitor of various enzymes.
Applications De Recherche Scientifique
Regioselective Synthesis
One application involves the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidine derivatives, providing valuable insights into the manipulation of this core structure for further chemical modifications. Drev et al. (2014) detail the synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in organic synthesis (Drev et al., 2014).
Parallel Synthesis
Ahmetaj et al. (2013) developed a protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides, further demonstrating the compound's potential as a versatile intermediate for generating diverse libraries of compounds for pharmaceutical research (Ahmetaj et al., 2013).
Structural Characterization
The structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by Aggarwal et al. (2009) enhances the understanding of the compound's chemical behavior, aiding in the design of compounds with specific properties (Aggarwal et al., 2009).
Biological Activity
The synthesis and evaluation of biological activities of pyrazolo[1,5-a]pyrimidine derivatives are of significant interest. Liu et al. (2016) synthesized a derivative that showed inhibition on the proliferation of some cancer cell lines, indicating potential anticancer applications (Liu et al., 2016).
Hydrogen-bonded Structures
Portilla et al. (2006) investigated the hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidine derivatives, providing insights into the supramolecular arrangements that could be exploited in the design of molecular materials or drugs (Portilla et al., 2006).
Anticancer Activity
Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity against the MCF-7 human breast adenocarcinoma cell line, showcasing the potential for developing new anticancer agents (Abdellatif et al., 2014).
Propriétés
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-5-3-6(2)12-8(10-5)4-7(11-12)9(13)14;/h3-4H,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEULFMQYVHVRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)

![Vitamin-D3-[2H3] solution 1mg/mL in ethanol](/img/structure/B1436303.png)
![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)




